molecular formula C17H19N5O4 B2968167 3-{2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2380145-19-5

3-{2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2968167
CAS No.: 2380145-19-5
M. Wt: 357.37
InChI Key: OLOBSPIBJXSNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrimidinone core, a piperazine ring, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one typically involves a multi-step process. One common approach is the one-pot Meinwald rearrangement/intramolecular demethylation annulation reaction sequence, which uses easily accessible epoxides as the starting material . This method is known for its excellent functional group compatibility under mild reaction conditions, resulting in high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler derivatives with fewer double bonds.

Scientific Research Applications

3-{2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{2-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxypyridine moiety, in particular, enhances its ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

3-[2-[4-(2-methoxypyridin-4-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c1-12-7-15(23)21(11-19-12)9-16(24)20-5-6-22(17(25)10-20)13-3-4-18-14(8-13)26-2/h3-4,7-8,11H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOBSPIBJXSNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.